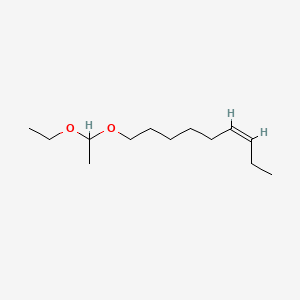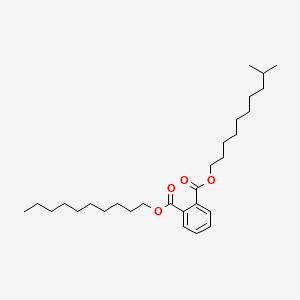
1-(Methoxymethyl)propyl acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methoxymethyl)propyl acrylate, also known as 1-methoxybutan-2-yl prop-2-enoate, is an organic compound with the molecular formula C8H14O3. It is an ester derived from acrylic acid and is used in various industrial applications due to its reactivity and ability to form polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Methoxymethyl)propyl acrylate can be synthesized through the esterification of acrylic acid with 1-(methoxymethyl)propanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound involves continuous processes where acrylic acid and 1-(methoxymethyl)propanol are fed into a reactor along with a catalyst. The reaction mixture is then heated to the appropriate temperature to achieve esterification. The product is subsequently purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
1-(Methoxymethyl)propyl acrylate undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form polymers and copolymers.
Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield acrylic acid and 1-(methoxymethyl)propanol.
Addition Reactions: The double bond in the acrylate group can participate in addition reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under thermal or UV conditions.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide, are employed.
Addition Reactions: Reagents such as hydrogen bromide (HBr) or bromine (Br2) can be used for addition across the double bond.
Major Products Formed
Polymerization: Polymers and copolymers with varying properties depending on the comonomers used.
Hydrolysis: Acrylic acid and 1-(methoxymethyl)propanol.
Addition Reactions: Halogenated derivatives or other addition products depending on the reagents used.
Scientific Research Applications
1-(Methoxymethyl)propyl acrylate has several applications in scientific research and industry:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Investigated for its potential use in biomedical applications, such as drug delivery systems and tissue engineering.
Medicine: Explored for its potential in creating biocompatible materials for medical devices.
Industry: Utilized in the production of adhesives, coatings, and sealants due to its ability to form strong, durable polymers.
Mechanism of Action
The mechanism of action of 1-(Methoxymethyl)propyl acrylate primarily involves its reactivity as an acrylate ester. The double bond in the acrylate group allows it to participate in polymerization reactions, forming long polymer chains. The ester functionality can also undergo hydrolysis, leading to the formation of acrylic acid and 1-(methoxymethyl)propanol. These reactions are facilitated by the presence of catalysts or initiators that activate the double bond or ester group.
Comparison with Similar Compounds
Similar Compounds
Methyl acrylate: Similar in structure but with a methyl group instead of the methoxymethyl group.
Ethyl acrylate: Contains an ethyl group instead of the methoxymethyl group.
Butyl acrylate: Has a butyl group in place of the methoxymethyl group.
Uniqueness
1-(Methoxymethyl)propyl acrylate is unique due to the presence of the methoxymethyl group, which imparts different reactivity and properties compared to other acrylates. This functional group can influence the polymerization behavior and the physical properties of the resulting polymers, making it suitable for specific applications where other acrylates may not perform as well.
Properties
CAS No. |
85269-37-0 |
|---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
1-methoxybutan-2-yl prop-2-enoate |
InChI |
InChI=1S/C8H14O3/c1-4-7(6-10-3)11-8(9)5-2/h5,7H,2,4,6H2,1,3H3 |
InChI Key |
UGUWQOBYUTTXNN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC)OC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


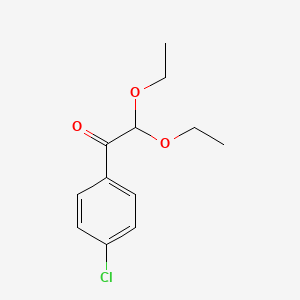
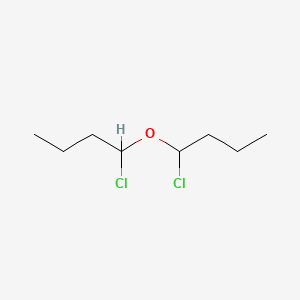
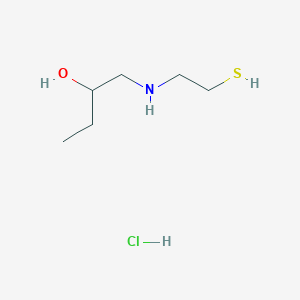
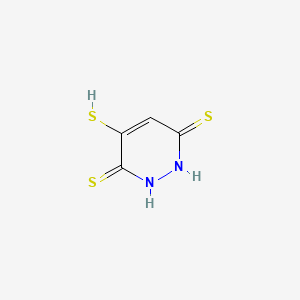
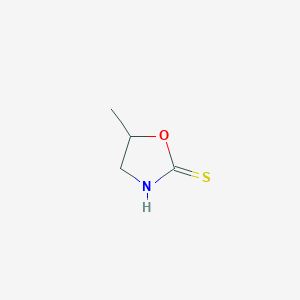
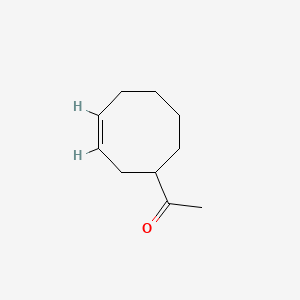

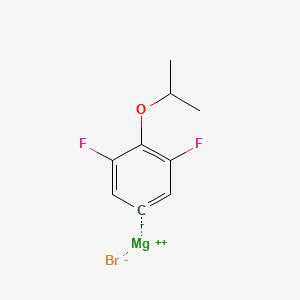

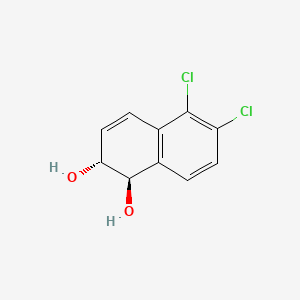
![2,5-bis[(3R)-3-butyloctyl]benzene-1,4-diol](/img/structure/B15176934.png)
